molecular formula C10H11N4Na2O8P B3317739 2'-Inosinic acid, disodium salt CAS No. 97259-69-3

2'-Inosinic acid, disodium salt

Cat. No. B3317739
CAS RN: 97259-69-3
M. Wt: 392.17 g/mol
InChI Key: YYFUNRBWXFOAHV-IDIVVRGQSA-L
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Description

Disodium inosinate (E631) is the disodium salt of inosinic acid with the chemical formula C10H11N4Na2O8P . It is used as a food additive and often found in instant noodles, potato chips, and a variety of other snacks . Commercial disodium inosinate may either be obtained from bacterial fermentation of sugars or prepared from animal products .


Synthesis Analysis

Disodium inosinate is generally obtained from bacterial fermentation of sugars or prepared from animal products . It can also be made by fermentation of sugars such as tapioca starch .


Molecular Structure Analysis

The molecular formula of 2’-Inosinic acid, disodium salt is C10H11N4Na2O8P . The average mass is 392.170 Da and the monoisotopic mass is 392.010986 Da .


Chemical Reactions Analysis

Inosine is formed by the breakdown (deamination) of adenosine both intracellularly and extracellularly; it is also generated by the action of 5′-nucleotidase on inosine monophosphate (IMP) . Inosine can be metabolized into hypoxanthine, xanthine, and uric acid .


Physical And Chemical Properties Analysis

The molecular formula of 2’-Inosinic acid, disodium salt is C10H11N4Na2O8P . The average mass is 392.170 Da and the monoisotopic mass is 392.010986 Da .

Mechanism of Action

The nucleoside inosine is an essential metabolite for purine biosynthesis and degradation; it also acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways . Inosine functions are mediated in receptor-dependent or–independent manners. The receptor-mediated function of inosine is thought to be related to adenosine receptor family members including A1, A2A, A2B, and A3 G-protein coupled receptors .

Future Directions

Inosine is emerging as a highly versatile bioactive compound and second messenger of signal transduction in cells with diverse functional abilities in different pathological states . Future studies with preclinical models and clinical research are required to bring the inosine-based therapeutic approach into the clinic . Several microbes from the intestinal microbiota have been reported to produce inosine, exhibiting therapeutic efficacy in various disease models .

properties

IUPAC Name

disodium;[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.2Na/c15-1-4-6(16)7(22-23(18,19)20)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFUNRBWXFOAHV-IDIVVRGQSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242829
Record name 2'-Inosinic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97259-69-3
Record name 2'-Inosinic acid, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097259693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Inosinic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Inosinic acid, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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